1,2-Bis(trimethylsilyloxy)cyclobutene
Description
1,2-Bis(trimethylsilyloxy)cyclobutene (CAS: 17082-61-0) is a silicon-containing cyclobutene derivative with the molecular formula C₁₀H₂₂O₂Si₂ and a molecular weight of 230.45 g/mol . It is a liquid at room temperature (density: 0.9±0.1 g/cm³) and is synthesized via a reaction involving diethyl succinate, metallic sodium, and benzophenone in anhydrous toluene under nitrogen protection . This method avoids safety hazards associated with unreacted metallic sodium by using benzophenone as an indicator for residual sodium, ensuring complete reaction monitoring .
The compound serves as a versatile intermediate in organic synthesis. For example, it is a precursor to 2-hydroxycyclobutanone, which is critical in Mo-catalyzed oxidative cleavage reactions to produce 1,4-diketones and 1,4-ketoaldehydes . It also enables the synthesis of 2-aminocyclobutanones through reactions with weakly nucleophilic amines (e.g., carbamates, sulfonamides) under acidic conditions .
Properties
IUPAC Name |
trimethyl-(2-trimethylsilyloxycyclobuten-1-yl)oxysilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O2Si2/c1-13(2,3)11-9-7-8-10(9)12-14(4,5)6/h7-8H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOBRFSDEZREQAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OC1=C(CC1)O[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O2Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60370094 | |
| Record name | [Cyclobut-1-ene-1,2-diylbis(oxy)]bis(trimethylsilane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60370094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17082-61-0 | |
| Record name | [Cyclobut-1-ene-1,2-diylbis(oxy)]bis(trimethylsilane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60370094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-Bis(trimethylsiloxy)cyclobutene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Preparation Methods
Classical Sodium-Mediated Condensation
The foundational synthesis of 1,2-bis(trimethylsilyloxy)cyclobutene involves a sodium-mediated condensation of 1,4-succinic acid diethyl ester with trimethylchlorosilane under anhydrous conditions . The reaction proceeds via a four-step mechanism:
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Alkoxide Formation : Metallic sodium reacts with 1,4-succinic acid diethyl ester in dry toluene to generate a disodium enolate intermediate. Benzophenone is added as a colorimetric indicator, forming a blue charge-transfer complex upon residual sodium detection .
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Silylation : Trimethylchlorosilane is introduced to quench the enolate, yielding the bis-silylated cyclobutene derivative.
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Byproduct Removal : Sodium chloride precipitates and is filtered, followed by distillation of volatile byproducts like trimethylethoxysilane and toluene.
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Purification : Vacuum distillation isolates the product at 75–76°C under 10–11 mmHg, achieving >98% purity .
Key Parameters :
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Molar Ratios : A 4:1 molar excess of sodium and trimethylchlorosilane relative to 1,4-succinic acid diethyl ester ensures complete conversion .
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Solvent : Dry toluene (2 L per mole of substrate) prevents hydrolysis and stabilizes reactive intermediates .
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Safety : Benzophenone’s blue color disappearance confirms sodium consumption, mitigating explosion risks during workup .
Solid-Supported Sodium Variations
To enhance safety and efficiency, alkali metals deposited on inert supports (e.g., NaCl, polyethylene) have replaced bulk sodium in some protocols . This "high-surface sodium" methodology, initially developed for acyloin condensations, adapts well to cyclobutene silylation:
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Support Preparation : Sodium is deposited onto NaCl or polymeric matrices from liquid ammonia at −33°C, creating a stable, reactive dispersion .
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Reaction Execution : The supported sodium reacts with 1,4-succinic acid diethyl ester, followed by trimethylchlorosilane addition.
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Workup Simplification : Filtration removes both the support and NaCl, reducing post-reaction processing steps .
Advantages :
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Handling Safety : Minimized contact with pyrophoric sodium.
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Yield Consistency : 78–82% yields comparable to classical methods .
One-Pot Cyclobutane-1,2-dione Route
Recent advancements exploit cyclobutane-1,2-dione as a precursor, enabling a streamlined synthesis :
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Dione Synthesis : Cyclobutane-1,2-dione is prepared via oxidative cleavage of this compound using molybdenum catalysts and dimethyl sulfoxide (DMSO) .
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Silylation : Treatment with hexamethyldisilazane (HMDS) under acidic conditions introduces trimethylsilyl groups.
Conditions :
Comparative Analysis of Methods
Mechanistic Insights and Side Reactions
The sodium-mediated route’s success hinges on enolate stability and selective silylation. Side reactions include:
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Over-silylation : Excess trimethylchlorosilane may yield trisilylated byproducts, mitigated by stoichiometric control .
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Ester Hydrolysis : Trace moisture generates succinic acid, necessitating rigorous anhydrous conditions .
Spectroscopic Validation :
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¹H NMR : Characteristic singlets at δ 0.15 ppm (Si(CH₃)₃) and δ 4.8 ppm (cyclobutene protons) .
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IR : Strong absorptions at 1250 cm⁻¹ (Si–C) and 1680 cm⁻¹ (C=C) .
Industrial Applications and Derivatives
This compound serves as a linchpin for:
Chemical Reactions Analysis
Aldol Condensation with Carbonyl Compounds
1,2-Bis(trimethylsilyloxy)cyclobutene undergoes Aldol condensation with ketones and aldehydes to form cyclopentanedione derivatives. For example:
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Reaction with isophorone (3,5,5-trimethylcyclohex-2-enone) under Lewis acid catalysis (e.g., TiCl₄) yields 2,2,6-trimethyl-1,3-cyclopentanedione in 72% yield .
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Longer reaction times (28 days) with α,β-unsaturated ketones like progesterone result in triketones with double-bond isomerization .
Key Mechanistic Insight : The reaction proceeds via cyclobutanone intermediates, which rearrange under acidic conditions (e.g., Amberlyst 15 resin in trifluoroacetic acid) .
Reaction with Halogens
1 reacts with bromine (Br₂) to form cyclobutanedione , a strained diketone . This reaction highlights its utility in synthesizing small-ring carbonyl compounds.
Lewis Acid-Mediated Reactions with Acetals
In the presence of Lewis acids (e.g., TiCl₄), 1 reacts with acetals to form 1,3-cyclopentanediones. Substituent effects significantly influence outcomes:
Oxidative Cleavage with DMSO/Mo Catalyst
Mo-catalyzed oxidative cleavage of cyclobutane-1,2-diols (derived from 1) produces 1,4-diketones and 1,4-ketoaldehydes :
Reaction Pathway :
Representative Data :
| Cyclobutane Diol (R) | 1,4-Diketone Product | Yield (%) |
|---|---|---|
| n-Bu | 3a | 92 |
| i-Pr | 3d | 89 |
| Ph | 3k | 91 |
Photocycloaddition with 2-Cyclohexenones
1 participates in [2+2] photocycloaddition with 2-cyclohexenones, forming bicyclic intermediates. These intermediates undergo retro-aldol cleavage to yield γ-diketones with applications in natural product synthesis .
Reactions with Organometallic Reagents
1 reacts with organolithium or Grignard reagents to form cyclobutane-1,2-diols , which are precursors for further functionalization :
Example :
Key Structural and Reactivity Insights:
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Steric Effects : Bulky substituents (e.g., 3,3-dimethyl groups) on 1 lead to divergent products (1,2- vs. 1,3-cyclopentanediones) .
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Solvent Sensitivity : Reactions require anhydrous conditions (e.g., dry toluene) to prevent premature hydrolysis .
This compound’s versatility in forming strained rings and functionalized diketones makes it invaluable in synthetic organic chemistry, particularly for natural product and pharmaceutical intermediates .
Scientific Research Applications
Mukaiyama Aldol Reaction
One significant application of 1,2-bis(trimethylsilyloxy)cyclobutene is in the Mukaiyama aldol reaction. This reaction facilitates the formation of β-hydroxy carbonyl compounds from aromatic aldehydes and silyl enol ethers. A study demonstrated that using magnesium(II) iodide as a catalyst leads to efficient aldol reactions with high yields .
Table 1: Mukaiyama Aldol Reaction Yields
| Aldehyde | Yield (%) |
|---|---|
| Benzaldehyde | 90 |
| p-Tolualdehyde | 85 |
| o-Anisaldehyde | 88 |
Acylation Methodology
The acylation of this compound has been explored to synthesize complex cyclic compounds. Research indicates that when reacted with ketals in the presence of Lewis acid catalysts, it yields 2,2-disubstituted 1,3-cyclopentanediones .
Table 2: Acylation Yields
| Ketal Type | Product Yield (%) |
|---|---|
| Methyl ketal | 70 |
| Phenyl ketal | 65 |
Synthesis of Chiral Compounds
The compound has also been utilized in synthesizing chiral intermediates for pharmaceuticals. For instance, it can be used in reactions that lead to optically active compounds through various catalytic processes .
Case Study: Synthesis of Optically Active Alcohols
A study highlighted the use of chiral borohydride reagents in reducing α-silyloxy ketones derived from this compound. The resulting alcohols exhibited enantiomeric excess (ee) values exceeding 95%, demonstrating its utility in asymmetric synthesis .
Mechanism of Action
The mechanism of action of 1,2-Bis(trimethylsilyloxy)cyclobutene involves its ability to undergo various chemical reactions due to the presence of the trimethylsilyloxy groups. These groups can participate in nucleophilic substitution reactions, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved in its reactions include carbonyl compounds and bromine, which react with the compound to form various products .
Comparison with Similar Compounds
1,2-Bis(trimethylsilyloxy)cyclohexene (CAS: 6838-67-1)
- Molecular Formula : C₁₂H₂₆O₂Si₂ (MW: 258.51 g/mol) .
- Key Differences : The larger cyclohexene ring reduces ring strain compared to the cyclobutene system, enhancing thermal stability. However, the increased steric bulk may hinder reactivity in photochemical [2+2] cycloadditions, which are more efficient with the strained cyclobutene core .
3-Methyl-1,2-bis(trimethylsilyloxy)cyclobutene
- Synthesis : Derived from methyl-substituted analogs of the parent compound .
- Reactivity : Exhibits 40–94% yields in BF₃·Et₂O-catalyzed geminal acylation of ketones, compared to the parent compound’s broader substrate compatibility. However, α-methyl substitution reduces yields in spiro-1,3-cyclopentanedione formation due to steric hindrance .
Biological Activity
1,2-Bis(trimethylsilyloxy)cyclobutene (CAS #17082-61-0) is a compound that has garnered interest in the field of organic chemistry due to its unique structural properties and potential biological applications. This article delves into its biological activity, synthesis, and implications in various biochemical processes.
This compound is characterized by its cyclobutane ring with two trimethylsilyloxy groups attached. This structure enhances its reactivity and stability, making it a valuable intermediate in organic synthesis.
Biological Activity
The biological activity of this compound is primarily linked to its role as a reactant in the formation of various biologically relevant compounds. Notably, it has been utilized in the synthesis of serine and threonine β-lactones, which are important in medicinal chemistry due to their potential therapeutic effects .
Case Studies and Research Findings
Several studies have investigated the biological implications of this compound:
- Enzyme Interaction : Research indicates that derivatives of this compound can interact with serine hydrolases, a class of enzymes involved in critical biological processes such as metabolism and signaling. The conformational changes observed in these enzymes upon binding suggest that this compound may modulate enzyme activity, potentially influencing pathways related to cancer and inflammation .
- Synthesis of β-Lactones : The compound has shown efficacy in synthesizing β-lactones from serine and threonine derivatives. These β-lactones exhibit significant biological activities, including antimicrobial properties and potential use as anticancer agents .
- Catalytic Applications : In synthetic transformations, this compound has been employed as a catalyst for various reactions involving nitrogen nucleophiles under acidic conditions. This versatility highlights its potential utility in developing new therapeutic agents .
Data Table: Biological Activity Overview
The mechanism by which this compound exerts its biological effects involves:
- Structural Modification : The trimethylsilyloxy groups enhance solubility and reactivity, allowing for selective interactions with biological macromolecules.
- Enzyme Modulation : By binding to serine hydrolases, it may induce conformational changes that alter enzyme activity and substrate specificity.
Q & A
Q. What are the optimized synthesis protocols for 1,2-bis(trimethylsilyloxy)cyclobutene, and how do they address safety concerns in laboratory settings?
The compound is synthesized via a sodium-mediated reaction under dry nitrogen. Key steps include:
- Adding dry toluene, benzophenone (as an indicator), and metallic sodium (4× molar excess relative to substrate) to a reaction vessel.
- Stirring until the solution turns dark blue, indicating active sodium dispersion.
- Quenching the reaction with trimethylchlorosilane (TMSCI) to form the silyl-protected product . Safety Note : This method avoids hazards associated with unreacted metallic sodium by using benzophenone as a visual indicator for reaction completeness, eliminating the need for complex analytical methods during synthesis .
Q. What analytical techniques are recommended for characterizing this compound?
- GC-MS : To monitor reaction progress and purity by tracking the consumption of starting materials (e.g., 1,4-diethyl succinate) and formation of intermediates.
- NMR Spectroscopy : H and C NMR confirm the cyclobutene ring structure and silyl ether groups (e.g., trimethylsilyl peaks at δ 0.1–0.3 ppm) .
- Elemental Analysis : Validate silicon content to ensure stoichiometric silylation .
Q. What are the primary applications of this compound in organic synthesis?
- Photocycloaddition : Used to synthesize functionalized decalins for terpene natural product synthesis (e.g., sesquiterpenes) .
- Aldol Condensation : Reacts with carbonyl compounds to form bicyclic ketones (e.g., bicyclo[4.3.0]nona-2,5-diones) .
- Bromination : Reacts with Br to yield cyclobutanedione, a precursor for strained ring systems .
Advanced Research Questions
Q. How can stereochemical outcomes be controlled in photocycloaddition reactions involving this compound?
Stereocontrol is achieved by:
- Substrate Conformation : Pre-organizing the cyclobutene ring to favor endo or exo transition states.
- Solvent Effects : Polar solvents stabilize dipolar intermediates, influencing regioselectivity.
- Light Wavelength : UV-Vis irradiation (e.g., 300 nm) selectively excites the enone moiety, directing [2+2] cycloaddition pathways . Example : Total synthesis of 3-methoxyestra-1,3,5,8,14-pentaen-17-one demonstrated >90% diastereoselectivity under optimized photolytic conditions .
Q. How can researchers resolve contradictions in reaction yields when scaling up synthesis protocols?
Discrepancies often arise from:
- Oxygen Sensitivity : Trace moisture or oxygen degrades sodium dispersions, reducing reactivity. Strict inert atmosphere control (dry N or Ar) is critical .
- Mixing Efficiency : At larger scales, inadequate stirring causes incomplete sodium dispersion. Use high-shear mixers or segmented flow reactors to ensure homogeneity .
- Temperature Gradients : Exothermic reactions require precise cooling (e.g., −10°C to 0°C) to avoid side reactions like over-silylation .
Q. What mechanistic insights explain its reactivity in cross-coupling reactions?
The silyl ether groups:
- Electron Withdrawal : Stabilize transition states via σ*-orbital interactions, facilitating nucleophilic attack on electrophilic partners.
- Steric Shielding : Trimethylsilyl groups hinder undesired side reactions (e.g., polymerization) while allowing selective bond formation . Case Study : Reaction with Br proceeds via a radical mechanism, confirmed by EPR spectroscopy, where bromine radicals add to the cyclobutene ring .
Q. How does the compound’s stability under varying storage conditions impact experimental reproducibility?
- Hydrolysis Sensitivity : Moisture cleaves silyl ethers, regenerating hydroxyl groups. Store at 2–8°C in sealed, desiccated containers .
- Thermal Degradation : Prolonged exposure >25°C causes ring-opening polymerization. Use fresh batches for critical reactions . Validation Method : Periodic FT-IR analysis to detect Si–O bond degradation (peak at ~1050 cm) .
Methodological Considerations
Q. What strategies mitigate hazards associated with its irritant properties?
- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact (R36/37/38) .
- Ventilation : Use fume hoods during handling to avoid inhalation of volatile byproducts (e.g., trimethylsilanol) .
Q. How can computational modeling guide the design of derivatives with enhanced reactivity?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
